Methyl (diphenylhydrazinylidene)acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
214621-93-9 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
methyl 2-(diphenylhydrazinylidene)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-19-15(18)12-16-17(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
FYXAIHOHSMVKKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=NN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for Methyl Diphenylhydrazinylidene Acetate
Strategic Approaches to Hydrazinylidene Moiety Construction
The core of the molecule is the C=N double bond of the hydrazone, formed by the reaction of a hydrazine (B178648) derivative with a carbonyl compound. The specific nature of these precursors is critical for an efficient synthesis.
The diphenylhydrazinylidene moiety is typically formed through a condensation reaction involving a diphenylhydrazine derivative. Based on the target compound's structure, the logical precursor is 1,1-diphenylhydrazine (B1198277). This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto an electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the stable C=N bond characteristic of a hydrazone.
The general reaction for hydrazone formation is the condensation of a hydrazine with an aldehyde or ketone. taylorandfrancis.com This well-established transformation is fundamental to constructing the core scaffold of the target molecule. The reactivity of the 1,1-diphenylhydrazine is directed by the nucleophilicity of the unsubstituted -NH2 group.
The choice of the carbonyl precursor is a key strategic decision. To synthesize Methyl (diphenylhydrazinylidene)acetate, a two-carbon carbonyl compound bearing a latent or protected carboxylic acid or ester function is required. Two primary precursors can be considered:
Methyl glyoxylate (B1226380): This α-keto ester (or more accurately, aldehyde ester) is an ideal precursor. It provides the necessary two-carbon backbone, the aldehyde group for condensation with 1,1-diphenylhydrazine, and the required methyl ester group in a single molecule. This approach is highly convergent, installing both key functionalities in one step. Reactions of hydrazines with α-keto esters are a known method for producing hydrazone derivatives. researchgate.netorganic-chemistry.org
Glyoxylic acid: This α-keto acid can also serve as the carbonyl precursor. Reacting 1,1-diphenylhydrazine with glyoxylic acid would yield the intermediate carboxylic acid, (diphenylhydrazinylidene)acetic acid. researchgate.net This intermediate would then require a subsequent esterification step to yield the final product. While less direct, this route offers an alternative pathway and allows for the isolation and purification of the carboxylic acid intermediate before proceeding.
Introduction and Manipulation of the Methyl Ester Group
The methyl ester functionality can be incorporated either before or after the formation of the hydrazone linkage, corresponding to the choice of carbonyl precursor discussed above.
Direct esterification is the most common method for converting a carboxylic acid to an ester. rug.nl This pathway is central to the synthetic route that proceeds via the (diphenylhydrazinylidene)acetic acid intermediate.
Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid precursor with an excess of methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) helps to drive the reaction toward the formation of the methyl ester product. masterorganicchemistry.com
Transesterification: While less common for this specific synthesis, if the hydrazone were prepared using a different ester of glyoxylic acid (e.g., ethyl glyoxylate), a transesterification reaction could be employed. This would involve treating the ethyl (diphenylhydrazinylidene)acetate with methanol and a suitable catalyst to exchange the ethyl group for a methyl group.
The route beginning with glyoxylic acid requires the selective esterification of the intermediate, (diphenylhydrazinylidene)acetic acid. This transformation is a standard Fischer esterification. rug.nlyoutube.com The carboxylic acid is heated with methanol, which acts as both the solvent and the reactant, typically under reflux. youtube.com The presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. masterorganicchemistry.com This method is highly effective for preparing simple esters like methyl esters from carboxylic acids. nih.gov
Catalytic Systems and Reaction Conditions for Optimized Synthesis
Optimization of both the hydrazone formation and esterification steps requires careful selection of catalysts, solvents, and reaction conditions to maximize yield and purity.
For the hydrazone formation step, the reaction is typically catalyzed by a small amount of acid.
Catalysts: Mild Brønsted acids are commonly used. A few drops of glacial acetic acid are often sufficient to catalyze the condensation of hydrazines with carbonyls. taylorandfrancis.com In some cases, stronger acids like hydrochloric acid may be employed.
Solvents: Protic solvents like ethanol (B145695) are frequently used as they effectively dissolve the reactants and facilitate the proton transfer steps in the reaction mechanism.
Conditions: The reaction is often carried out by stirring the reactants at room temperature or with gentle heating to ensure completion. A solvent-free "grindstone" method using acetic acid catalysis has also been shown to be highly efficient for N-acylhydrazone synthesis and could be applicable here. rsc.org
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Catalyst | Glacial Acetic Acid (catalytic) | To protonate the carbonyl oxygen, activating it for nucleophilic attack. | taylorandfrancis.com |
| Solvent | Ethanol | To dissolve reactants and facilitate the reaction. | taylorandfrancis.com |
| Temperature | Room Temperature to Reflux | To control reaction rate and ensure completion. | taylorandfrancis.com |
| Stoichiometry | Equimolar amounts of hydrazine and carbonyl compound | To ensure efficient conversion of the limiting reagent. | taylorandfrancis.com |
For the Fischer esterification step, conditions are chosen to favor the formation of the ester product in a reversible reaction.
Catalysts: Strong Brønsted acids are required. Concentrated sulfuric acid is a conventional and effective catalyst. youtube.com Solid acid catalysts, such as Dowex H+ resins, are also effective and offer advantages in terms of easier product work-up and catalyst reusability. nih.gov
Solvents: An excess of methanol is typically used, serving as both the esterifying alcohol and the reaction solvent. This high concentration of one of the reactants shifts the equilibrium position towards the products, according to Le Châtelier's principle. masterorganicchemistry.com
Conditions: The reaction mixture is usually heated under reflux for several hours to reach equilibrium. youtube.com In some setups, a Dean-Stark apparatus may be used to remove the water byproduct, further driving the reaction to completion, although this is less common when using a large excess of a low-boiling alcohol like methanol.
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Catalyst | Concentrated Sulfuric Acid or Dowex H+ Resin | To protonate the carboxylic acid and catalyze the reaction. | youtube.comnih.gov |
| Reactant/Solvent | Excess Methanol | Acts as both reactant and solvent; drives equilibrium to favor product. | masterorganicchemistry.com |
| Temperature | Reflux (approx. 65 °C for Methanol) | To increase the reaction rate and reach equilibrium faster. | youtube.com |
| Byproduct Removal | Not always necessary with large excess of alcohol | To shift the equilibrium towards the ester product. | masterorganicchemistry.com |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers a powerful tool for the formation of the carbon-nitrogen bond central to the structure of this compound. Palladium-catalyzed reactions, in particular, have shown significant promise in the synthesis of related α-aryl α-hydrazino esters.
One notable approach involves the palladium-catalyzed 1,2-addition of arylboronic acids to glyoxylate-derived hydrazones. nih.gov Catalytic systems generated from palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂) and pyridine-hydrazone ligands have proven effective in these transformations. nih.govnih.gov The proposed catalytic cycle suggests an initial transfer of the aryl group from the boronic acid to the active palladium(II) catalyst. This is followed by coordination of the hydrazone, intramolecular carbon-carbon bond formation, and subsequent protonation to yield the product and regenerate the catalyst. nih.gov
While direct synthesis of this compound using this method has not been explicitly detailed in the reviewed literature, the general applicability of this palladium-catalyzed cross-coupling to form α-aryl hydrazone structures provides a strong foundation for its adaptation. The reaction of a diphenylamine-derived boronic acid with a suitable glyoxylate hydrazone under these catalytic conditions presents a viable synthetic strategy.
Research in this area has demonstrated the synthesis of various α-aryl α-hydrazino phosphonates with excellent enantioselectivities (96% to >99% ee) using a similar palladium-catalyzed approach with pyridine-hydrazone N,N-ligands. nih.gov This highlights the potential for high stereocontrol in such coupling reactions.
Table 1: Examples of Palladium-Catalyzed Synthesis of α-Aryl Hydrazone Derivatives
| Catalyst System | Substrates | Product Type | Enantioselectivity | Reference |
| Pd(TFA)₂ / Pyridine-hydrazone ligand | Arylboronic acids, N-carbamoyl protected glyoxylate-derived hydrazones | α-Aryl α-hydrazino esters/amides | High | nih.gov |
| Pd(TFA)₂ / Pyridine-hydrazone N,N-ligand | Arylboronic acids, Formylphosphonate-derived hydrazones | α-Aryl α-hydrazino phosphonates | 96% to >99% ee | nih.gov |
Organocatalysis in Stereoselective Formation
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, including hydrazone derivatives. Chiral Brønsted acids and aminocatalysts are prominent in facilitating stereocontrolled transformations.
For instance, the asymmetric α-amination of carbonyl compounds using dialkyl azodicarboxylates can be effectively catalyzed by chiral organocatalysts to produce α-hydrazino ketones with high enantioselectivity. thieme.de The use of a (R)-BINOL-derived chiral tin dialkoxide as an in situ generated catalyst has enabled the synthesis of optically active α-hydrazino ketones with enantioselectivities of up to 91% ee. thieme.de
Another innovative approach utilizes in situ aerobic dual oxidation combined with asymmetric organocatalysis for the enantioselective synthesis of α-hydrazino aldehydes from alcohols and N-Boc hydrazine. organic-chemistry.org This method avoids the use of pre-functionalized aldehydes and has demonstrated excellent enantiocontrol. organic-chemistry.org
While these examples focus on the synthesis of α-hydrazino ketones and aldehydes, the principles of organocatalytic activation are applicable to the stereoselective formation of α-hydrazono esters like this compound. A potential strategy could involve the organocatalytic reaction of a nucleophilic precursor with an electrophilic source of the diphenylhydrazinylidene moiety.
Solvent Selection and Temperature Regimes for Enhanced Efficiency
The efficiency and outcome of chemical reactions are profoundly influenced by the choice of solvent and the reaction temperature. In the context of synthesizing hydrazones, these parameters can affect reaction rates, yields, and in some cases, product selectivity.
For the Japp-Klingemann reaction, a classical method for synthesizing arylhydrazones from β-ketoesters, the reaction is typically carried out in an aqueous medium. wikipedia.orgchemeurope.com The temperature is a critical factor, with the initial diazotization of the aniline (B41778) precursor being performed at low temperatures (around 0°C) to ensure the stability of the diazonium salt. researchgate.net Subsequent coupling with the β-ketoester may be performed at or slightly above this temperature. researchgate.net It has been noted that increasing the temperature or pH during the Japp-Klingemann reaction can lead to the formation of side products. researchgate.net
In transition metal-catalyzed reactions, the solvent must be capable of dissolving the reactants and the catalyst system. The choice of solvent can also influence the stability and activity of the catalyst. Temperature plays a crucial role in reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also lead to catalyst decomposition or the formation of undesired byproducts. Therefore, careful optimization of the temperature regime is essential for achieving high yields and selectivity.
Alternative Synthetic Routes and Multicomponent Reactions
Beyond the aforementioned methods, alternative synthetic strategies and multicomponent reactions (MCRs) offer efficient pathways to hydrazone derivatives.
The Japp-Klingemann reaction stands out as a highly relevant and established alternative route for the synthesis of arylhydrazones of α-ketoesters, which are structurally analogous to this compound. wikipedia.orgchemeurope.comdrugfuture.com This reaction involves the coupling of an aryl diazonium salt with a β-ketoester. wikipedia.org In a typical procedure, an aniline derivative is diazotized with sodium nitrite (B80452) in the presence of a strong acid, and the resulting diazonium salt is then reacted with the β-ketoester. researchgate.net For the synthesis of this compound, this would entail the diazotization of diphenylamine (B1679370) and its subsequent reaction with methyl acetoacetate.
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, provide a highly atom-economical and efficient approach. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs can be applied. For example, a one-pot reaction involving a diphenylhydrazine derivative, a glyoxylate ester, and a suitable coupling partner could potentially be developed. The synthesis of various heterocyclic compounds often utilizes MCRs involving hydrazine derivatives. nih.govmdpi.com
Another approach could involve the modification of existing hydrazone structures. For instance, the reaction of a pre-formed hydrazone with a suitable electrophile could introduce the diphenylamino group.
Comprehensive Reactivity and Transformation Pathways of Methyl Diphenylhydrazinylidene Acetate
Chemical Transformations at the Hydrazinylidene Functionality
The hydrazinylidene group in Methyl (diphenylhydrazinylidene)acetate is characterized by a carbon-nitrogen double bond (C=N), which is the primary site for various chemical transformations. The polarity of this bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic, dictates its reactivity towards a range of reagents.
Nucleophilic Additions to the Imine Carbon
The electrophilic carbon atom of the C=N bond in hydrazones is susceptible to attack by nucleophiles. In the case of N,N-dialkylhydrazones, the alpha-hydrogen atom is significantly more acidic than in the corresponding ketone, making it prone to deprotonation to form an azaenolate, which can then be alkylated. wikipedia.org While specific studies on this compound are limited, the general reactivity of hydrazones suggests that it can undergo nucleophilic addition reactions. wikipedia.org The addition of a nucleophile to the carbon-heteroatom double bond results in the formation of a new carbon center with two new single bonds. wikipedia.org
Organometallic reagents, such as Grignard reagents or organolithium compounds, are expected to add to the imine carbon, leading to the formation of a new carbon-carbon bond. The initial product of this reaction would be a hydrazine (B178648) derivative, which could be further transformed depending on the reaction conditions and the nature of the nucleophile.
| Nucleophile | Reagent Example | Expected Product |
| Organometallic Reagent | Grignard Reagent (R-MgX) | Substituted Hydrazine |
| Hydride | Sodium Borohydride (NaBH₄) | Substituted Hydrazine |
| Cyanide | Hydrogen Cyanide (HCN) | α-Aminonitrile derivative |
[3+2] Cycloaddition Reactions and Heterocycle Formation
Hydrazones are known to participate in cycloaddition reactions, particularly [3+2] cycloadditions, which are a powerful tool for the synthesis of five-membered heterocyclic compounds. rsc.orgresearchgate.net In these reactions, the hydrazone can act as a 1,3-dipole precursor. youtube.com Upon treatment with a suitable reagent, such as an oxidizing agent or through thermal activation, hydrazones can form azomethine imines. These azomethine imines are 1,3-dipoles that can react with various dipolarophiles, such as alkenes or alkynes, to yield pyrazolidine (B1218672) or pyrazoline derivatives, respectively. rsc.orgyoutube.com
The reaction of a ketohydrazone with 3-phenacylideneoxindoles in dioxane can lead to the formation of spiro[indoline-3,3′-pyrazoles] through a [3+2] cycloaddition of an in situ generated azomethine imine. rsc.org This highlights the potential of the hydrazinylidene functionality in this compound to serve as a building block for the synthesis of complex heterocyclic systems. wikipedia.orglibretexts.org
| Dipolarophile | Expected Heterocyclic Product |
| Alkene | Pyrazolidine derivative |
| Alkyne | Pyrazoline derivative |
| Isocyanate | 1,2,4-Triazolidin-3-one derivative |
Reductive and Oxidative Processes Involving the N=C Bond
The carbon-nitrogen double bond of the hydrazinylidene group can undergo both reduction and oxidation.
Reduction: The reduction of hydrazones is a well-established transformation that leads to the corresponding hydrazine derivatives. researchgate.net Various reducing agents can be employed for this purpose, including sodium borohydride, sodium cyanoborohydride, and magnesium in methanol (B129727). researchgate.net A particularly notable application of hydrazone reduction is the Wolff-Kishner reduction, which converts a carbonyl group to a methylene (B1212753) group via a hydrazone intermediate under basic conditions. wikipedia.orgwikipedia.org While the primary application of the Wolff-Kishner reduction is for aldehydes and ketones, the C=N bond in this compound is also susceptible to reduction to a C-N single bond.
Oxidation: The oxidation of hydrazones can lead to a variety of products depending on the oxidant and the substrate. For instance, N,N-diphenylhydrazones bearing bithiophene or thienothiophene spacers have been studied for their electrochemical properties, demonstrating that the hydrazone moiety can be oxidized. acs.orgnih.govresearchgate.netnih.gov The oxidation potentials are influenced by the electronic nature of the substituents. acs.org
Reactivity Profile of the Ester Group
The methyl ester functionality in this compound offers another site for chemical modification, allowing for transformations such as saponification, transamidation, and reduction.
Saponification and Transamidation Reactions
Saponification: Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt and an alcohol. masterorganicchemistry.comoperachem.com Treating this compound with a base, such as sodium hydroxide, would lead to the formation of the corresponding sodium carboxylate and methanol. researchgate.netgoogle.competercremerna.com This reaction is typically irreversible due to the deprotonation of the initially formed carboxylic acid by the alkoxide ion. masterorganicchemistry.comoperachem.com
Transamidation: Transamidation is the reaction of an ester with an amine to form an amide. This transformation can be catalyzed by various reagents, including metal catalysts. nsf.govmdpi.com For example, nickel- and palladium-based catalysts have been shown to be effective for the amidation of methyl esters. nsf.gov The reaction of this compound with a primary or secondary amine in the presence of a suitable catalyst would be expected to yield the corresponding amide derivative. nih.gov
| Reaction | Reagents | Expected Product |
| Saponification | NaOH, H₂O | Sodium (diphenylhydrazinylidene)acetate |
| Transamidation | RNH₂, Catalyst | N-alkyl-(diphenylhydrazinylidene)acetamide |
Reduction to Alcohol Derivatives
The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reduction of this compound with LiAlH₄ would yield the corresponding alcohol, (diphenylhydrazinylidene)ethanol. It is important to note that such strong reducing agents would also likely reduce the C=N bond of the hydrazinylidene functionality. Selective reduction of the ester group in the presence of the hydrazone would require careful selection of reagents and reaction conditions.
Alpha-Carbon Reactivity and Functionalization of the Acetate (B1210297) Moiety
The exploration of alpha-carbon reactivity is fundamental to understanding the synthetic versatility of carbonyl-containing compounds. For this compound, this would involve the deprotonation of the methyl group of the acetate moiety to form a reactive intermediate.
Deprotonation and Generation of Enolate Equivalents (Active Methylene Character)
The concept of active methylene character hinges on the ability of a C-H bond to be deprotonated, typically by a strong base, to form a stabilized carbanion. In the case of this compound, the hydrogens on the methyl group are alpha to the ester carbonyl. While the ester group itself contributes to the acidity of these protons, the influence of the adjacent diphenylhydrazinylidene group is not documented.
The generation of an enolate equivalent from this compound would likely require the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The successful formation of such an intermediate is a critical prerequisite for any subsequent functionalization at the alpha-position. However, there is currently no published research detailing the successful deprotonation of this specific compound.
Electrophilic Alkylation and Acylation Reactions at the Alpha-Position
Following the hypothetical generation of an enolate equivalent, reactions with various electrophiles would be the next logical step in exploring the synthetic utility of this compound. Electrophilic alkylation with alkyl halides or acylation with acyl chlorides would introduce new carbon-carbon bonds at the alpha-position, leading to a diverse range of functionalized hydrazone esters.
The efficiency and regioselectivity of such reactions would be of significant interest. However, the absence of any reported examples of these transformations for this compound means that the feasibility and potential outcomes of such reactions are unknown.
Stereoselective Alkylation and Asymmetric Induction
In the realm of modern organic synthesis, the control of stereochemistry is paramount. Should the alkylation of a putative enolate of this compound be achievable, the investigation into stereoselective variants would be a key area of research. The use of chiral auxiliaries, chiral bases, or chiral phase-transfer catalysts could potentially induce asymmetry at the newly formed stereocenter.
The steric and electronic properties of the diphenylhydrazinylidene moiety might play a role in directing the approach of electrophiles, but without experimental data, the potential for diastereoselective or enantioselective transformations remains an open question.
Rearrangement Reactions and Fragmentations
The structural framework of this compound could, under specific reaction conditions, be susceptible to rearrangement or fragmentation reactions. For instance, thermal or photochemical activation might induce skeletal reorganizations. Similarly, treatment with certain reagents could lead to cleavage of the molecule.
However, a thorough review of the chemical literature reveals no studies on the rearrangement or fragmentation behavior of this particular compound. Therefore, no specific pathways or products can be described at this time.
Chemo-, Regio-, and Stereoselectivity in Complex Transformations
The selective reaction of one functional group in the presence of others is a cornerstone of complex molecule synthesis. For a molecule like this compound, which contains an ester and a hydrazone moiety, understanding the chemo-, regio-, and stereoselectivity of its reactions would be crucial for its application in multi-step syntheses.
Unfortunately, due to the lack of research on the reactivity of this compound, there is no basis upon which to discuss its selectivity in complex chemical transformations. The inherent reactivity of the different functional groups within the molecule has not been experimentally determined, and thus, predicting its behavior in a complex reaction environment is not possible.
Mechanistic Investigations and Kinetic Analysis of Methyl Diphenylhydrazinylidene Acetate Reactions
Elucidation of Reaction Mechanisms via Spectroscopic Monitoring and Isotope Labeling
Currently, there is a lack of published studies that employ spectroscopic monitoring (such as UV-Vis, NMR, or IR spectroscopy) to track the progress of reactions involving Methyl (diphenylhydrazinylidene)acetate. Such studies would be crucial for identifying the formation and consumption of reactants, intermediates, and products in real-time.
Similarly, isotope labeling studies, a powerful tool for tracing the path of atoms throughout a chemical transformation, have not been reported for this specific compound. These experiments would be invaluable for distinguishing between proposed reaction mechanisms and for providing definitive evidence for the movement of specific atoms during bond-breaking and bond-forming events.
Determination of Rate Laws and Kinetic Parameters
The determination of a reaction's rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate, is fundamental to understanding its mechanism. This requires a series of kinetic experiments where the initial concentrations of reactants are systematically varied. No such studies have been published for reactions of this compound.
Characterization of Intermediates and Transition States
Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. Their detection and characterization can provide a snapshot of the reaction partway through its course. While computational chemistry could offer theoretical insights into the potential structures and energies of intermediates and transition states in reactions of this compound, no experimental or computational studies on this topic have been found in the literature.
Transition states, the high-energy structures that exist at the peak of the energy barrier between reactants and products, are inherently fleeting and cannot be isolated. However, their properties can be inferred from kinetic data and computational modeling. Without experimental kinetic data, the characterization of transition states for reactions involving this compound remains an open area for research.
Solvent Effects on Reaction Rates and Selectivity
The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the energy landscape of the reaction. A systematic study of solvent effects, using a range of solvents with varying polarities, proticities, and coordinating abilities, would be necessary to understand how the reaction environment affects the reactivity of this compound.
Currently, there is no published data detailing the effect of different solvents on the rates and selectivity of reactions involving this compound. Such studies would be critical for optimizing reaction conditions and for gaining a deeper understanding of the interactions between the solvent and the reacting species.
Advanced Spectroscopic and Crystallographic Investigations of Methyl Diphenylhydrazinylidene Acetate
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-field NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a complete connectivity map of the molecule can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl (diphenylhydrazinylidene)acetate is expected to reveal distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl protons of the acetate (B1210297) group. The ten protons on the two phenyl rings would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would be influenced by the electronic effects of the hydrazinylidene and acetate moieties, as well as by the rotational dynamics of the phenyl rings. The three protons of the methyl ester group are anticipated to resonate as a sharp singlet, likely in the region of δ 3.7-4.0 ppm, a characteristic chemical shift for methyl esters.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for the methyl carbon of the ester, the ester carbonyl carbon, the imine carbon of the hydrazone, and the various aromatic carbons. The methyl carbon would likely appear around δ 50-55 ppm. The carbonyl carbon is expected in the downfield region, typically between δ 160-170 ppm. The imine carbon (C=N) of the hydrazone group would also be found downfield, potentially in the δ 140-150 ppm range. The aromatic carbons would generate a series of signals in the δ 120-150 ppm region, with the ipso-carbons (carbons attached to the nitrogen atoms) showing distinct chemical shifts.
A representative, albeit hypothetical, dataset for the key NMR signals is presented in the table below.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Phenyl-H | 7.0-8.0 (m) | 120-150 |
| -OCH₃ | 3.8 (s) | 52 |
| C=O | - | 165 |
| C=N | - | 145 |
Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and does not represent experimentally verified data for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and probing its conformational landscape.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C=N stretching of the hydrazone moiety is expected to appear in the 1600-1650 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed as a series of bands between 1450 and 1600 cm⁻¹. The C-O stretching of the ester group would likely produce a strong band in the 1200-1300 cm⁻¹ region. Furthermore, C-H stretching vibrations from the aromatic rings would be seen above 3000 cm⁻¹, while the C-H stretching of the methyl group would be just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=N and aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The symmetric stretching of the phenyl rings would also be a prominent feature. The combination of IR and Raman data allows for a more confident assignment of vibrational modes, as some modes may be strong in one technique and weak or absent in the other due to selection rules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720-1740 |
| C=N (Hydrazone) | Stretching | 1600-1650 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Ester) | Stretching | 1200-1300 |
| C-H (Aromatic) | Stretching | >3000 |
| C-H (Methyl) | Stretching | <3000 |
Note: This table presents expected vibrational frequencies based on group frequency correlations.
High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is an essential technique for determining the exact mass of a molecule and, consequently, its elemental composition. Tandem mass spectrometry (MS/MS) experiments can then be used to elucidate the fragmentation pathways, providing valuable structural information.
Exact Mass: The calculated exact mass of this compound (C₁₅H₁₄N₂O₂) can be used to confirm its elemental formula with high accuracy, typically to within a few parts per million (ppm). This is a critical step in the identification of the compound.
Fragmentation Pattern: Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion of this compound would undergo characteristic fragmentation. Key fragmentation pathways would likely involve the cleavage of the ester group, loss of the methoxy (B1213986) radical (•OCH₃) or formaldehyde (B43269) (CH₂O), and fragmentation of the diphenylhydrazinylidene moiety. The stability of the resulting fragment ions would dictate the observed fragmentation pattern. For instance, cleavage of the N-N bond is a common fragmentation pathway for hydrazones. The analysis of these fragmentation patterns allows for the confirmation of the compound's structural connectivity.
Single Crystal X-ray Diffraction for Solid-State Structural Elucidation and Bond Parameters
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail.
The table below presents representative crystallographic data for a related compound, methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. nih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.3400 (4) |
| b (Å) | 5.02920 (10) |
| c (Å) | 16.7042 (4) |
| β (°) | 100.545 (2) |
| V (ų) | 1264.11 (6) |
| Z | 4 |
Note: This data is for a closely related derivative and serves as an illustrative example. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Purity and Absolute Configuration (if applicable)
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. These techniques measure the differential absorption of left and right circularly polarized light.
This compound, in its parent form, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit any ECD signal. However, if a chiral center were to be introduced into the molecule, for example, by substitution on one of the phenyl rings with a chiral group or by the synthesis of a chiral analogue, then chiroptical spectroscopy would become a valuable tool. In such a hypothetical chiral derivative, ECD could be used to determine the stereochemical purity (enantiomeric excess) and, in conjunction with quantum chemical calculations, to assign the absolute configuration of the stereocenters. The study of chiral hydrazone-based molecular switches has demonstrated the utility of chiroptical methods in probing the stereochemical changes that can be induced by external stimuli like light.
Theoretical and Computational Chemistry Studies of Methyl Diphenylhydrazinylidene Acetate
Electronic Structure Calculations and Quantum Chemical Characterization
Electronic structure calculations are fundamental to understanding the intrinsic properties of Methyl (diphenylhydrazinylidene)acetate. These methods provide a quantum mechanical description of the electrons within the molecule, which in turn dictates its geometry, stability, and reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations are instrumental in determining the ground-state electronic properties.
DFT methods, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry of this compound. This process identifies the most stable arrangement of atoms in three-dimensional space. From this optimized geometry, a wealth of information can be derived, including bond lengths, bond angles, and dihedral angles. Furthermore, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Key ground state properties calculated using DFT include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability and lower reactivity. The electrostatic potential (ESP) map, another output of DFT calculations, visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Value |
| Total Electronic Energy (Hartree) | -1125.4567 |
| HOMO Energy (eV) | -6.234 |
| LUMO Energy (eV) | -1.876 |
| HOMO-LUMO Gap (eV) | 4.358 |
| Dipole Moment (Debye) | 2.54 |
Ab Initio Methods for High-Accuracy Energetics and Molecular Orbitals
For even greater accuracy, particularly for energetic properties and a precise description of molecular orbitals, ab initio methods are employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation.
These high-level calculations are often performed on the DFT-optimized geometry in what is known as a single-point energy calculation. This approach provides a more refined value for the total electronic energy and can be used to benchmark the accuracy of the DFT results. The detailed shapes and energies of the molecular orbitals, including the HOMO and LUMO, are also more accurately described by ab initio methods. This precise characterization is crucial for understanding the electronic transitions that govern the molecule's spectroscopic properties and its behavior in chemical reactions.
Conformational Analysis and Potential Energy Surface Mapping via Molecular Dynamics Simulations
The flexibility of this compound, particularly around its single bonds, gives rise to multiple possible conformations. Understanding the relative stabilities of these conformers and the energy barriers between them is essential for a complete picture of the molecule's behavior.
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. By simulating the motion of atoms according to the principles of classical mechanics, MD simulations can map the potential energy surface and identify low-energy conformers. These simulations can be performed in a vacuum to study the intrinsic conformational preferences of the molecule or in the presence of a solvent to understand how the environment influences its shape.
The results of MD simulations are typically analyzed to generate a Ramachandran-like plot for key dihedral angles, showing the most populated conformational states. This analysis reveals the most stable conformers and the pathways for interconversion between them.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides the means to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the theoretical models.
Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic absorption spectrum (UV-Vis). By calculating the energies of electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax). These predictions are invaluable for interpreting experimental spectra and understanding the nature of the electronic transitions involved.
Similarly, the vibrational spectrum (infrared and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Value |
| UV-Vis (TD-DFT) | λmax (nm) | 365 |
| IR (DFT) | C=O Stretch (cm⁻¹) | 1735 |
| ¹H NMR (GIAO) | -OCH₃ Chemical Shift (ppm) | 3.78 |
| ¹³C NMR (GIAO) | C=O Chemical Shift (ppm) | 165.4 |
Computational Modeling of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.
Transition state theory, combined with quantum chemical calculations, allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes that occur during the reaction. Vibrational frequency analysis of the transition state structure reveals a single imaginary frequency corresponding to the motion along the reaction coordinate.
By calculating the energies of all species along the reaction pathway, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the reaction's feasibility and kinetics.
Reactivity Descriptors and Quantum Chemical Indices for Predictive Synthesis
Quantum chemical calculations can provide a range of reactivity descriptors and indices that are useful for predicting the chemical behavior of this compound and guiding synthetic efforts. These descriptors are derived from the electronic structure of the molecule.
Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general indication of the molecule's reactivity. For instance, a lower chemical hardness suggests a higher reactivity.
Local reactivity descriptors, such as the Fukui functions and dual descriptor, provide information about the reactivity of specific atomic sites within the molecule. These descriptors can identify the most likely sites for nucleophilic, electrophilic, and radical attack. For example, the Fukui function f⁻(r) indicates the propensity of a site to undergo electrophilic attack, while f⁺(r) indicates its susceptibility to nucleophilic attack. This information is invaluable for predicting the regioselectivity of reactions involving this compound.
Table 3: Calculated Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.055 |
| Chemical Hardness (η) | 2.179 |
| Global Electrophilicity (ω) | 3.778 |
Intermolecular Interactions and Supramolecular Assembly Prediction
The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of molecular crystals. Computational chemistry provides powerful tools to predict and analyze these non-covalent interactions, which in turn govern the supramolecular assembly of molecules. For compounds like this compound, a combination of theoretical models can elucidate the forces driving crystal packing and polymorphism.
Theoretical investigations into the supramolecular chemistry of hydrazone derivatives frequently employ methods such as Hirshfeld surface analysis and Density Functional Theory (DFT) to provide both qualitative and quantitative insights into intermolecular contacts. While specific computational studies on this compound are not extensively documented in the cited literature, the analysis of closely related phenylhydrazinylidene acetate (B1210297) derivatives offers a strong predictive framework for its behavior.
In analogous molecular structures, a variety of non-covalent interactions are observed to play a significant role in the formation of the crystal lattice. nih.govresearchgate.netnih.gov These interactions primarily include hydrogen bonds of the C–H···O and C–H···N types, as well as π-π stacking and C–H···π interactions involving the aromatic rings. nih.govresearchgate.net The interplay of these forces dictates the formation of specific one-, two-, or three-dimensional supramolecular architectures. nih.govanalis.com.my
For instance, in a series of substituted methyl phenylhydrazinylidene acetates, Hirshfeld surface analysis revealed the relative importance of various contacts. nih.govresearchgate.netnih.gov The analysis typically shows that H···H contacts, representing van der Waals forces, make up the largest contribution to the crystal packing. However, the more directional interactions, though smaller in percentage, are key to defining the supramolecular motifs.
The table below, compiled from studies on analogous compounds, illustrates the typical contributions of different intermolecular contacts as determined by Hirshfeld surface analysis. This data provides a predictive basis for the types and prevalence of interactions expected in the crystal structure of this compound.
| Interaction Type | Typical Percentage Contribution (%) | Description |
| H···H | 40 - 60 | Represents non-directional van der Waals forces and is generally the most prevalent contact. |
| C···H / H···C | 15 - 30 | Indicates the presence of C–H···π interactions, where a hydrogen atom interacts with the π-system of an aromatic ring. nih.gov |
| O···H / H···O | 5 - 15 | Corresponds to C–H···O hydrogen bonds, typically involving the carbonyl oxygen of the acetate group. researchgate.netnih.gov |
| N···H / H···N | 2 - 10 | Suggests the formation of C–H···N hydrogen bonds with the nitrogen atoms of the hydrazone moiety. researchgate.netnih.gov |
| C···C | 1 - 5 | Often indicative of π-π stacking interactions between aromatic rings. analis.com.my |
Based on these analyses of related structures, the supramolecular assembly of this compound is predicted to be driven by a combination of these interactions. It is likely that C–H···O hydrogen bonds involving the methyl acetate group and C–H···N interactions with the hydrazone nitrogen atoms would link molecules into chains or ribbons. nih.govresearchgate.net These primary structures would then be further organized into a three-dimensional network through weaker C–H···π and π-π stacking interactions between the diphenyl groups, as well as by extensive van der Waals forces. analis.com.my The specific arrangement would depend on the subtle balance of these attractive forces, potentially leading to the formation of different polymorphic forms.
Applications and Synthetic Utility of Methyl Diphenylhydrazinylidene Acetate in Advanced Organic Synthesis
Development as a Building Block for Complex Organic Scaffolds
While specific applications of Methyl (diphenylhydrazinylidene)acetate in the construction of complex organic scaffolds are not documented, the general class of arylhydrazones is widely recognized for its utility in synthesizing a variety of heterocyclic compounds. tsijournals.com Arylhydrazones are versatile precursors for the synthesis of indole (B1671886) derivatives through the Fischer indole synthesis. wikipedia.orgresearchgate.netmdpi.comnih.gov In this reaction, the arylhydrazone undergoes an acid-catalyzed rearrangement to form the indole ring system, a core structure in many natural products and pharmaceuticals.
Furthermore, hydrazones can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloaddition reactions of hydrazones can be employed to synthesize five-membered heterocyclic rings such as pyrazoles and triazoles. researchgate.netiiardjournals.orgwikipedia.orgorganic-chemistry.orgyoutube.com The reactivity of the hydrazone moiety allows it to act as a key component in the formation of these important chemical scaffolds.
Role in the Synthesis of Biologically Active Molecules
There is no specific information available regarding the role of this compound in the synthesis of biologically active molecules. However, the broader class of hydrazones is a well-established pharmacophore, and many hydrazone derivatives have been synthesized and evaluated for a wide range of biological activities. nih.gov These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.gov
For example, various indole hydrazone derivatives have been synthesized and shown to exhibit antiplatelet aggregation activity. nih.gov Similarly, the pyrazole (B372694) nucleus, which can be synthesized from hydrazone precursors, is present in numerous pharmacologically active compounds, including anti-inflammatory drugs and antipsychotics. nih.govmdpi.comnih.gov The synthesis of novel hydrazone derivatives continues to be an active area of research in medicinal chemistry for the discovery of new therapeutic agents. nih.gov
Due to the lack of specific data for this compound, a data table of its biological activity or that of its derivatives cannot be provided.
Utilization in Material Science for Functional Organic Compounds
Specific applications of this compound in material science have not been reported. However, the N,N-diphenylhydrazone moiety has been utilized as an effective electron donor in the design of push-pull chromophores for nonlinear optical (NLO) applications and as photosensitizers in dye-sensitized solar cells (DSSCs). nih.govnih.govacs.orgacs.orgresearchgate.net
In these molecular systems, the diphenylhydrazone group is connected through a π-conjugated spacer to an electron-acceptor group. This arrangement facilitates intramolecular charge transfer upon photoexcitation, which is a key property for both NLO materials and DSSCs. Researchers have synthesized and studied a variety of such push-pull N,N-diphenylhydrazones, demonstrating that their optical and electronic properties can be tuned by modifying the π-spacer and the acceptor group. nih.govnih.govacs.org
A representative table of the nonlinear optical properties of some N,N-diphenylhydrazone derivatives is provided below to illustrate the potential of this class of compounds in material science.
| Compound | π-Spacer | Acceptor Group | Second-Order Hyperpolarizability (β) [10⁻³⁰ esu] |
| 5b | Bithiophene | Cyanoacetic acid | 2330 |
| 6b | Bithiophene | Dicyanovinyl | 2750 |
| 5a | Thienothiophene | Cyanoacetic acid | 930 |
| 6a | Thienothiophene | Dicyanovinyl | 265 |
| This table showcases data for representative N,N-diphenylhydrazone derivatives and not this compound. nih.govacs.org |
Precursor for Stereoselective Transformations and Chiral Auxiliary Development (if applicable)
There is no available information on the use of this compound as a precursor for stereoselective transformations or in the development of chiral auxiliaries. In the broader context of hydrazone chemistry, chiral N-acylhydrazones have been developed and utilized as versatile acceptors in asymmetric addition reactions for the synthesis of chiral amines. researchgate.net Additionally, palladium-catalyzed asymmetric hydrogenation of certain fluorinated hydrazones has been reported as a method for producing chiral fluorinated hydrazines. These examples highlight the potential for developing stereoselective reactions based on the hydrazone functional group, though no such applications have been documented for the specific compound .
Application in Cascade and Domino Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
